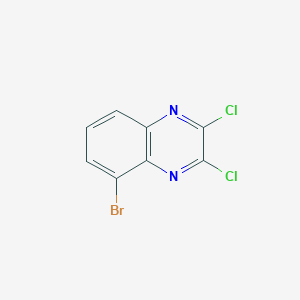

5-Bromo-2,3-dichloroquinoxaline

Overview

Description

5-Bromo-2,3-dichloroquinoxaline is a heterocyclic compound with a molecular formula of C8H3BrCl2N2 . It has a molecular weight of 277.93 g/mol .

Synthesis Analysis

The synthesis of 5-Bromo-2,3-dichloroquinoxaline involves functionalization of 2,3-dichloroquinoxaline with a variety of sulfur and/or nitrogen nucleophiles . For example, 2,3-dichloroquinoxaline can be used to synthesize a variety of mono or disubstituted quinoxalines .Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dichloroquinoxaline is represented by the InChI code: 1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H .Physical And Chemical Properties Analysis

5-Bromo-2,3-dichloroquinoxaline is a solid substance . It has a molecular weight of 277.93 g/mol .Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-2,3-dichloroquinoxaline serves as a versatile building block in the synthesis of various heterocyclic compounds. Due to its reactive halogen groups, it can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of different nucleophiles and the formation of diverse heterocyclic structures .

Development of Pharmaceuticals

The compound’s reactivity makes it valuable in pharmaceutical research, where it’s used to create novel quinoxaline derivatives with potential therapeutic properties. These derivatives are explored for their biological activities, including antiviral, antibacterial, and anticancer effects .

Material Science Applications

In material science, 5-Bromo-2,3-dichloroquinoxaline is used to synthesize organic compounds that can serve as conductive materials, semiconductors, or components in light-emitting diodes (LEDs). Its ability to form stable pi-conjugated systems is particularly useful in creating materials with desirable electronic properties .

Chemical Synthesis

This compound is a key intermediate in chemical synthesis, especially in the preparation of complex molecules. Its halogen atoms are reactive sites that can be substituted with various functional groups, enabling the construction of a wide range of chemical entities .

Chromatography

5-Bromo-2,3-dichloroquinoxaline has been utilized in the solid-phase synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC). These stationary phases are crucial for the separation of enantiomers in analytical chemistry .

Analytical Chemistry

Researchers use 5-Bromo-2,3-dichloroquinoxaline to develop sensitive and selective analytical methods. It can be part of the derivatization agents used in the detection and quantification of various analytes in complex mixtures .

Biological Studies

In biological studies, derivatives of 5-Bromo-2,3-dichloroquinoxaline are investigated for their interactions with biological macromolecules. This research can lead to a better understanding of disease mechanisms and the development of diagnostic tools .

Technological Innovations

The electronic properties of quinoxaline derivatives make them candidates for use in technological applications such as organic photovoltaics and sensors. The compound’s structure allows for fine-tuning of its electronic characteristics, which is essential for optimizing device performance .

Safety and Hazards

Future Directions

Quinoxalines, including 5-Bromo-2,3-dichloroquinoxaline, have garnered much interest due to their wide range of applications. They have several prominent pharmacological effects and have become a crucial component in drugs used to treat various diseases . Therefore, the future directions of 5-Bromo-2,3-dichloroquinoxaline could involve further exploration of its potential uses in medicinal chemistry .

Mechanism of Action

Target of Action

Quinoxaline derivatives, a family to which 5-bromo-2,3-dichloroquinoxaline belongs, have been known to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that quinoxaline derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Quinoxaline derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Quinoxaline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

5-bromo-2,3-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMFLJROEFRGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)

![2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B1519064.png)

![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)